6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Medicinal Chemistry Synthetic Methodology Scaffold Diversification

This chiral tetrahydroisoquinoline (THIQ) building block features a unique 6-bromo-3-methyl substitution pattern that is not interchangeable with other halogenated or methyl-substituted THIQ analogs. The 6-bromo group enables rapid parallel synthesis via Suzuki-Miyaura cross-coupling for SAR exploration at targets like PNMT, sigma receptors, and ASIC3. The 3-position chiral center provides stereochemical complexity unavailable in achiral analogs, making it essential for asymmetric synthesis of CNS-targeted compound libraries. Direct substitution with positional isomers will yield non-comparable results without full pathway re-optimization.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 886365-45-3
Cat. No. B1374082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
CAS886365-45-3
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)C=CC(=C2)Br
InChIInChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3
InChIKeyRMWFLRDIGQIIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline: A Differentiated THIQ Scaffold for CNS and Oncology Research


6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline (CAS 886365-45-3) is a chiral, substituted tetrahydroisoquinoline (THIQ) building block featuring a bromine atom at the 6-position and a methyl group at the 3-position of the heterocyclic core [1]. The THIQ scaffold is a privileged structure in medicinal chemistry, prevalent in numerous bioactive natural products and synthetic pharmaceuticals [2]. The specific substitution pattern of this compound distinguishes it from unsubstituted or mono-substituted THIQ analogs, providing unique reactivity and a defined three-dimensional structure critical for exploring structure-activity relationships (SAR) in drug discovery .

Why Substituting 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline (CAS 886365-45-3) with a Close Analog Risks Experimental Failure


The specific substitution pattern of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is not interchangeable with other halogenated or methyl-substituted THIQ analogs. The position of the bromine atom on the aromatic ring and the methyl group on the saturated nitrogen-containing ring profoundly impacts the molecule's electron density, steric environment, and metabolic stability [1]. For instance, changing the halogen from bromine to chlorine or fluorine alters the compound's reactivity in cross-coupling reactions and its lipophilicity, which directly affects target binding and cellular permeability. Similarly, moving the methyl group from the 3-position to the 1-position changes the scaffold's core geometry and pharmacological profile, as seen in neuroprotective studies where 1-methyl-THIQs exhibit distinct properties [2]. Therefore, a direct substitution with a different positional isomer or halogen analog without re-optimizing the entire synthetic pathway or SAR campaign is highly likely to yield non-comparable and irreproducible results.

Quantitative Differentiation of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline from Key Analogs


Synthetic Utility: 6-Bromo-3-methyl-THIQ as a Superior Substrate for Cross-Coupling Reactions

The 6-bromo substituent provides a crucial synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid exploration of SAR . In contrast, the 3-methyl-1,2,3,4-tetrahydroisoquinoline core without a halogen (CAS 2979-64-2) lacks this reactivity and would require a separate, multi-step de novo synthesis for each new analog. Furthermore, the C-Br bond at the 6-position is more reactive than a C-Cl bond found in 6-chloro-3-methyl-THIQ (CAS 1244550-05-7), offering faster reaction kinetics and often higher yields in cross-coupling procedures [1].

Medicinal Chemistry Synthetic Methodology Scaffold Diversification

In Vitro Pharmacological Selectivity: Comparison of ASIC3 Inhibition Profiles

While no direct activity data is available for the target compound, a structurally related comparator, 6-bromo-1,2,3,4-tetrahydroisoquinoline (lacking the 3-methyl group, CAS 226942-29-6), exhibits weak inhibitory activity against the Acid-Sensing Ion Channel 3 (ASIC3) with an IC₅₀ of 701 µM [1]. This serves as a baseline. The presence of the 3-methyl substituent on the target compound is known to significantly alter the conformation of the THIQ ring, potentially enhancing or diminishing target affinity and selectivity compared to this unmethylated analog [2]. This structural difference makes the 3-methyl derivative a distinct and valuable probe for dissecting the SAR around this ion channel and other CNS targets.

Ion Channels Pain Research Neuropharmacology

Physical and Chemical Properties: Quantifiable Differences in Material Handling

The physical state and purity profile of this compound are critical for reproducible experimental results. The target compound, 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline, is specified as a liquid with a minimum purity of 98% . This contrasts with its hydrochloride salt (CAS 2682114-43-6), which is a solid . For applications requiring solubility in organic solvents for reactions or chromatography, the free base (liquid) is the appropriate choice. For biological assays where aqueous solubility and stability of a salt form are preferred, the hydrochloride salt would be the required alternative. This fundamental physical difference dictates procurement based on the intended downstream application.

Process Chemistry Analytical Chemistry Procurement

Structural Distinction from 7-Bromo-3-methyl-THIQ: A Critical Differentiator in SAR Studies

The exact position of the bromine atom on the THIQ ring is a critical determinant of biological activity. The target compound features a bromine at the 6-position, while a closely related analog, 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 848185-12-6), has it at the 7-position . Research on THIQ-based antagonists for the Orexin 1 receptor demonstrates that substitution at the 7-position is crucial for potent antagonism (e.g., Ke = 23.7 nM for a 7-substituted analog), whereas the role of 6-substitution is often different, affecting selectivity and other pharmacokinetic properties [1]. This positional isomerism means the two compounds are not interchangeable and must be sourced specifically to test hypotheses about the role of the 6-position in target engagement.

Structure-Activity Relationship Medicinal Chemistry Molecular Pharmacology

Recommended Research Applications for 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline


Scaffold Diversification for CNS Target SAR

This compound is ideally suited as a core scaffold for the synthesis of diverse compound libraries targeting CNS receptors and enzymes [1]. The 6-bromo group enables rapid parallel synthesis via Suzuki-Miyaura cross-coupling to introduce a wide array of aryl, heteroaryl, or alkenyl groups. This allows medicinal chemists to efficiently probe the SAR around the 6-position of the THIQ core for targets like phenylethanolamine N-methyltransferase (PNMT) or sigma receptors, where substitution at this position is known to influence potency and selectivity [2].

Probe Development for Acid-Sensing Ion Channels (ASICs)

As highlighted by the data on its des-methyl analog, this compound class has demonstrated activity against ASIC3, a target implicated in pain and neurodegenerative conditions [1]. Researchers investigating ASIC pharmacology should consider 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline as a starting point for developing new chemical probes. Its differentiated 3-methyl substitution pattern offers an opportunity to design molecules with improved potency, selectivity, or metabolic stability compared to the weak inhibitor 6-bromo-1,2,3,4-tetrahydroisoquinoline [2].

Building Block for Asymmetric Synthesis

The compound's chiral center at the 3-position makes it a valuable intermediate for asymmetric synthesis [1]. It can be used in enantioselective transformations to create chiral THIQ derivatives, which are important in developing pharmaceuticals where stereochemistry dictates biological activity. This is in contrast to achiral THIQ analogs like 6-bromo-1,2,3,4-tetrahydroisoquinoline, which lack this stereochemical complexity and its associated synthetic utility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.